molecular formula C9H14O B12582367 4-Oxatricyclo[6.2.0.0~3,5~]decane CAS No. 343264-77-7

4-Oxatricyclo[6.2.0.0~3,5~]decane

Katalognummer: B12582367
CAS-Nummer: 343264-77-7
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: CJXSODAPBONGOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxatricyclo[6200~3,5~]decane is a polycyclic compound characterized by a unique tricyclic structure containing an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxatricyclo[6.2.0.0~3,5~]decane typically involves multiple steps, including cyclization reactions. One common method involves the Diels-Alder reaction followed by a series of cyclization steps to form the tricyclic core. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxatricyclo[6.2.0.0~3,5~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

4-Oxatricyclo[6.2.0.0~3,5~]decane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Oxatricyclo[6.2.0.0~3,5~]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

  • 4-Oxatricyclo[5.2.1.0~2,6~]decane-3,5-dione
  • 3-Oxatricyclo[4.4.0.0~2,7~]decene derivatives
  • Tricyclo[6.2.1.0~2,7~]undec-9-ene-3,6-dione

Uniqueness: 4-Oxatricyclo[6.2.0.0~3,5~]decane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

343264-77-7

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

4-oxatricyclo[6.2.0.03,5]decane

InChI

InChI=1S/C9H14O/c1-2-7-5-9-8(10-9)4-3-6(1)7/h6-9H,1-5H2

InChI-Schlüssel

CJXSODAPBONGOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1CCC3C(C2)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.